molecular formula C9H13F3O B2484130 (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol CAS No. 1936350-23-0

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B2484130
CAS No.: 1936350-23-0
M. Wt: 194.197
InChI Key: BEGBFAXDPMMRGC-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol is a chemical compound with the molecular formula C9H13F3O and a molecular weight of 194.2 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclo[221]heptane ring system, which is further connected to a methanol group

Scientific Research Applications

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol typically involves the introduction of the trifluoromethyl group into the bicyclo[2.2.1]heptane ring system. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under controlled conditions using specific reagents and catalysts to achieve the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions to introduce other functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid): This compound has a carboxylic acid group instead of a methanol group, which can alter its reactivity and applications.

    (4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-amine):

Uniqueness

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol is unique due to its combination of a trifluoromethyl group, a bicyclo[2.2.1]heptane ring system, and a methanol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h13H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGBFAXDPMMRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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